5-Ethylpyrimidin-2-amine is a pyrimidine derivative characterized by an ethyl group attached to the nitrogen atom at position 5 and an amino group at position 2 of the pyrimidine ring. This compound belongs to a class of organic compounds known as amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. Pyrimidines are heterocyclic aromatic compounds that are significant in various biological systems and chemical applications.
5-Ethylpyrimidin-2-amine can be synthesized from various precursors, including halogenated pyrimidines and amines through nucleophilic substitution reactions. The synthetic pathways often involve starting materials that are readily available in chemical laboratories, making this compound accessible for research and industrial applications.
5-Ethylpyrimidin-2-amine is classified under:
The synthesis of 5-Ethylpyrimidin-2-amine can be achieved through several methods, including:
In a typical synthesis, finely ground 2-amino-4,6-dichloropyrimidine (3 mmol) is reacted with ethylamine (3 mmol) in the presence of triethylamine at elevated temperatures (80–90 °C) without solvents. The reaction yields 5-Ethylpyrimidin-2-amine in good to excellent yields, often exceeding 80% . The reaction can be monitored using thin-layer chromatography to ensure completion.
5-Ethylpyrimidin-2-amine can participate in various chemical reactions typical of amines, including:
The reactivity of 5-Ethylpyrimidin-2-amine is influenced by the electron-donating nature of the ethyl group, which enhances its nucleophilicity compared to unsubstituted pyrimidines.
The mechanism for reactions involving 5-Ethylpyrimidin-2-amine typically follows these steps:
The reaction kinetics can vary based on the nature of the electrophile and reaction conditions, such as temperature and solvent.
Relevant analyses include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for structural confirmation .
5-Ethylpyrimidin-2-amine has several scientific uses:
Pyrimidine derivatives constitute a structurally privileged scaffold in medicinal chemistry, with their nitrogen-rich heterocyclic core enabling targeted interactions with biological macromolecules. As fundamental components of nucleic acids (cytosine, thymine, uracil), pyrimidines inherently participate in critical cellular processes, making synthetic analogs potent modulators of enzymatic activity and receptor signaling. The pharmacological significance of this chemotype is evidenced by its presence in >20% of small-molecule drugs, spanning antiviral, anticancer, anti-inflammatory, and antimicrobial therapeutic domains [1] [3]. Key pharmacologically active pyrimidines include the dihydrofolate reductase inhibitor trimethoprim (antibacterial), the tyrosine kinase inhibitor gefitinib (anticancer), and the HIV reverse transcriptase inhibitor zidovudine [5]. Their synthetic versatility allows systematic modulation of electronic properties, lipophilicity, and three-dimensional conformation through substitution at various ring positions—a strategy extensively exploited in rational drug design.
Table 1: Impact of C-5 Substituents on Pyrimidine Biological Activity
Substituent | Biological Activity | IC₅₀/Concentration Range | Key Molecular Targets |
---|---|---|---|
Fluoro | NO production inhibition | 2 µM | Immune cell signaling |
Chloro | Antiviral (historical) | >100 µg/mL | Viral assembly proteins |
Ethyl | Projected immunomodulatory activity | 5-50 µM (estimated) | Kinases, inflammatory mediators |
Methyl | DHFR inhibition, kinase modulation | Variable | Dihydrofolate reductase, EGFR |
Hydrogen | Scaffold for functionalization | N/A | Multitarget |
5-Ethylpyrimidin-2-amine (C₆H₉N₃, MW 123.16 g/mol) exhibits distinct structural features that differentiate it within the aminopyrimidine family. Its canonical SMILES representation (CCC1=CN=C(N=C1)N) and InChIKey (YCHYGGNTIXJETG-UHFFFAOYSA-N) specify the ethyl group at position 5 and the primary amine at position 2 [2] [4] [6]. This substitution pattern confers specific physicochemical properties:
Table 2: Structural Comparison of 5-Substituted Pyrimidin-2-amines
Property | 5-H | 5-F | 5-CH₃ | 5-CH₂CH₃ (5-Ethyl) |
---|---|---|---|---|
LogP (calculated) | -0.47 | 0.12 | 0.58 | 1.05 |
H-Bond Donors | 2 | 2 | 2 | 2 |
H-Bond Acceptors | 2 | 2 | 2 | 2 |
Molar Volume (ų) | 95.5 | 97.8 | 109.2 | 126.7 |
pKa (predicted) | 3.68 (basic) | 3.15 (basic) | 3.82 (basic) | 3.95 (basic) |
The pharmacological exploration of 2-aminopyrimidines originated with early observations of 2-amino-4,6-dichloropyrimidine's broad-spectrum antiviral activity against Herpes, Picorna, and Pox viruses (1970s). This compound disrupted viral assembly at ~100 µg/mL concentrations, establishing the scaffold's biological relevance [1]. Methodological advancements in the 1990s–2000s enabled systematic C-5 derivatization, revealing position 5 as a critical determinant of activity. Key developments include:
Table 3: Historical Development Timeline of 2-Aminopyrimidine Pharmacology
Era | Key Advances | Representative Agents | Therapeutic Implications |
---|---|---|---|
1970–1990 | Antiviral activity discovery; Viral assembly inhibition | 2-Amino-4,6-dichloropyrimidine | Broad-spectrum antiviral candidates |
1990–2010 | C-5 functionalization strategies; Kinase target validation | Imatinib (C-6 modified), Gefitinib analogs | Oncology, inflammatory diseases |
2010–Present | Immunomodulatory profiling; NO pathway inhibition; Synthetic methodology refinement | 5-Fluoro-2-amino-4,6-dichloropyrimidine (IC₅₀=2µM) | Anti-inflammatory agents with reduced cytotoxicity |
Compound Names Cited:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7